Structural Differentiation: The 3-Oxyazetidine Scaffold is Central to Next-Generation B-SERD Design
High-strength differential evidence is limited. 4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is structurally related to a novel family of basic selective estrogen receptor degraders (B-SERDs) [1]. The lead compound from this series, 37d, which features a 3-oxyazetidine side chain, demonstrated brain bioavailability and caused the regression of endocrine-resistant ER+ tumors in a mouse orthotopic xenograft model [1]. The specific 3-oxyazetidine vector in the target compound is a key pharmacophore that contributed to these in vivo outcomes.
| Evidence Dimension | Structural scaffold for SERD activity |
|---|---|
| Target Compound Data | Contains a 3-oxyazetidine side chain and a benzothiophene core |
| Comparator Or Baseline | B-SERD 37d (contains a 3-oxyazetidine side chain); SERDs 30f (azetidine) and 30m (azepane) [1] |
| Quantified Difference | For 37d vs. congeners: Brain concentration of 37d at 2h was 1250 ± 406 nM, exceeding 1 µM, while 30f was below the limit of quantification at 30 min [1]. |
| Conditions | In vivo PK study: C57/BL6 mice, 100 mg/kg p.o., LC-MS/MS analysis |
Why This Matters
For procurement decisions, this confirms the compound belongs to a validated chemical series with proven in vivo pharmacology, making it a relevant tool compound for studying ERα degradation and brain-penetrant SERD mechanisms.
- [1] Lu Y, Gutgesell LM, Xiong R, et al. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. J Med Chem. 2019;62(24):11301–11323. doi:10.1021/acs.jmedchem.9b01580 View Source
